molecular formula C18H20ClNO2 B1354407 10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrochloride CAS No. 6377-14-6

10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrochloride

Cat. No.: B1354407
CAS No.: 6377-14-6
M. Wt: 317.8 g/mol
InChI Key: NIWCFXFECXNXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Aporphine Alkaloids

Aporphine alkaloids represent the second-largest class of isoquinoline alkaloids, with over 85 naturally occurring variants identified across 15 plant families. These compounds gained prominence in the 19th century following Friedrich Sertürner’s isolation of morphine in 1804, which laid the groundwork for understanding their structural complexity. The prototypical aporphine skeleton consists of a tetracyclic framework formed through phenolic oxidative coupling of benzylisoquinoline precursors. Early pharmacological interest emerged from apomorphine, a morphine derivative first synthesized in 1845, which revealed dopamine agonist properties critical for Parkinson’s disease research.

Classification and Nomenclature of Dibenzo[de,g]quinolin Derivatives

Dibenzo[de,g]quinolines belong to the 6a,7-tetrahydroaporphine subclass, characterized by:

  • A 5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline core
  • Substituents at positions 6, 10, and 11
  • Defined stereochemistry at C6a (R-configuration)

For the compound (6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol hydrochloride :

Position Substituent
C6 Methyl
C10 Methoxy
C11 Hydroxyl
C6a R-configuration

The IUPAC name systematically describes:

  • The dibenzo[de,g]quinoline fused ring system
  • Hydrogenation state (5,6,6a,7-tetrahydro)
  • Absolute configuration (6aR)
  • Functional groups (methoxy, methyl, hydroxyl)
  • Salt form (hydrochloride)

Significance in Organic Chemistry and Natural Product Research

This compound exemplifies three key research domains:

1. Biosynthetic Modeling
Aporphines form via radical-mediated coupling of reticuline intermediates. The critical step involves diradical formation (C8-C2' or C8-C1') followed by cyclization. The methyl group at C6 likely originates from S-adenosylmethionine methylation during alkaloid maturation.

2. Structural Diversification
The 10-methoxy and 11-hydroxy groups create a hydrogen-bonding motif that influences:

  • Conformational stability
  • Solubility profiles
  • Target binding affinity

3. Pharmacological Potential
While direct studies on this compound are limited, structural analogs demonstrate:

Activity Example Compound Source
Cytotoxic Lysicamine Phoebe grandis
Antibacterial Litsericinone Lauraceae species
Metabolic regulation Nuciferine Nelumbo nucifera

The hydrochloride salt enhances water solubility, making it suitable for in vitro bioactivity assays.

Key Structural Features Influencing Reactivity

  • Aromatic System : The planar dibenzoquinoline core enables π-π stacking with biological targets
  • Stereochemical Control : The 6aR configuration dictates three-dimensional interactions with chiral binding sites
  • Functional Group Synergy : Methoxy (electron-donating) and hydroxyl (H-bond donor) groups create polarized regions for molecular recognition

Properties

CAS No.

6377-14-6

Molecular Formula

C18H20ClNO2

Molecular Weight

317.8 g/mol

IUPAC Name

10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrochloride

InChI

InChI=1S/C18H19NO2.ClH/c1-19-9-8-11-4-3-5-13-16(11)14(19)10-12-6-7-15(21-2)18(20)17(12)13;/h3-7,14,20H,8-10H2,1-2H3;1H

InChI Key

NIWCFXFECXNXGD-UHFFFAOYSA-N

Isomeric SMILES

CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)OC)O.Cl

Canonical SMILES

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)OC)O.Cl

Other CAS No.

6377-14-6

Origin of Product

United States

Biological Activity

(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol; hydrochloride is a complex organic compound belonging to the class of aporphine alkaloids. It is structurally related to morphine and codeine but lacks narcotic properties. This compound has garnered attention for its potential biological activities, including antidepressant effects, antitumor activity, and neuroprotective properties.

The compound features a methoxy group and a methyl group, enhancing its solubility and biological relevance. The hydrochloride form increases its aqueous solubility, making it suitable for various biological applications.

PropertyValue
Molecular FormulaC18H20ClNO2
IUPAC Name(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol
LogP (octanol/water)3.153
Solubility in waterEnhanced due to hydrochloride form

Antidepressant Effects

Research indicates that compounds similar to (6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol may modulate neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions suggest potential efficacy in treating mood disorders.

Antitumor Activity

Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Properties

The unique structural features of this compound allow it to interact with neuroreceptors, potentially providing protective effects against neurodegeneration. This aspect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

The biological activity of (6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol is primarily mediated through its interaction with neurotransmitter receptors. It acts as a dopamine agonist, influencing neurotransmitter release and modulating various physiological responses.

Case Studies and Research Findings

  • Antidepressant Study : A study exploring the effects of similar aporphine derivatives showed significant improvement in depressive-like behavior in animal models when administered at specific dosages.
  • Antitumor Research : In vitro studies demonstrated that (6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol reduced viability in breast cancer cell lines by up to 70% after 48 hours of treatment.
  • Neuroprotection : Research indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis in cultured neurons.

Scientific Research Applications

Medicinal Chemistry

  • Pro-emetic Agent : The compound has been studied for its potential use as a pro-emetic agent, which can induce vomiting in cases of poisoning or overdose. Its mechanism involves interaction with dopamine receptors, which are crucial in the emetic response.

Neuropharmacology

  • Dopamine Agonist : It acts as a dopamine agonist, modulating neurotransmitter release and influencing various neurological pathways. This property makes it a candidate for research into treatments for conditions like Parkinson's disease and other dopamine-related disorders .

Chemical Intermediates

  • The compound serves as an intermediate in synthesizing other complex organic compounds. Its derivatives are being explored for unique chemical and pharmacological properties, expanding the scope of potential therapeutic agents in drug development.

Case Study 1: Pro-emetic Properties

A study demonstrated that (6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol effectively induced vomiting in animal models when administered at specific doses. The research highlighted its potential application in treating accidental poisonings by facilitating the expulsion of toxins from the body.

Case Study 2: Dopamine Receptor Interaction

Research published in the Journal of Medicinal Chemistry explored the interaction of this compound with dopamine receptors. The findings suggested that it could modulate receptor activity similarly to established dopamine agonists but with a potentially improved safety profile due to its non-narcotic nature .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential pro-emetic agent for treating poisonings
NeuropharmacologyActs as a dopamine agonist; potential treatment for Parkinson's disease
Chemical SynthesisUsed as an intermediate for synthesizing other organic compounds

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Stereoisomers and Substitution Patterns

a. (6aS)-6-Methyl-5,6,6a,7-Tetrahydro-4H-Dibenzo[de,g]Quinoline-10,11-Diol Hydrochloride Hydrate
  • Molecular Formula: C₁₇H₂₀ClNO₃
  • Key Differences : 6aS stereochemistry (vs. 6aR) and additional hydrate moiety.
  • Impact : Stereochemical inversion alters receptor binding; the 6aS enantiomer shows reduced dopaminergic activity compared to 6aR .
b. (6aR)-10-Methoxy-2-(4-Methoxyphenyl)-6-Methyl-5,6,6a,7-Tetrahydro-4H-Dibenzo[de,g]Quinolin-11-yl Acetate
  • Molecular Formula: C₂₇H₂₇NO₄
  • Key Differences : Acetate ester at position 11 and 4-methoxyphenyl substitution at position 2.
  • Impact : Increased molecular weight reduces solubility; the acetate group may act as a prodrug, requiring enzymatic hydrolysis for activation .
c. 6-Propyl-5,6,6a,7-Tetrahydro-4H-Dibenzo[de,g]Quinoline-10,11-Diol
  • Molecular Formula: C₁₉H₂₂ClNO₂
  • Key Differences : Propyl group at position 6 (vs. methyl).
  • Impact : Enhanced lipophilicity prolongs half-life but may reduce dopamine receptor affinity due to steric hindrance .

Pharmacological Properties

Compound Lipophilicity Blood-Brain Barrier Penetration Clinical Use
Target Compound (6aR) High Rapid (8x brain:plasma ratio) Parkinson’s disease
(6aS)-Stereoisomer Moderate Slower Research (lower efficacy)
2-(4-Methoxyphenyl) Analog Low Limited Prodrug candidate
6-Propyl Analog Very High Slow but sustained Experimental

Key Research Findings

Receptor Binding : The 6aR configuration is critical for dopamine D₂ receptor agonism. Substitution at position 2 (e.g., 4-methoxyphenyl) disrupts binding due to steric clashes .

Lipophilicity and Bioavailability : Methyl and methoxy groups optimize lipophilicity for CNS penetration. Propyl or aromatic substitutions reduce solubility and delay absorption .

Antimicrobial Activity : Apomorphine’s catechol structure enables iron chelation, disrupting bacterial iron metabolism—a property absent in analogs without hydroxyl groups .

Preparation Methods

Preparation Methods

Classical Synthetic Routes

The compound is structurally related to apocodeine and apomorphine, and its preparation often follows similar synthetic strategies involving the transformation of codeine or related morphinan alkaloids.

Heating Codeine with Acidic Reagents
  • Method: Heating codeine with oxalic acid or phosphoric acid under controlled conditions leads to the formation of apocodeine derivatives, including the target compound.
  • Reaction Conditions:
    • Heating temperature typically ranges from 150°C to 200°C.
    • Reaction times vary from several hours to optimize yield.
  • Mechanism: Acid-catalyzed rearrangement and demethylation steps convert codeine into the apocodeine skeleton, followed by selective methylation and hydroxylation to yield the methoxy and hydroxy groups at the specified positions.
  • References: Folkers et al. (1936) demonstrated preparation by heating codeine with oxalic acid; Small et al. (1940) used phosphoric acid for similar transformations.
Total Synthesis Approaches
  • Method: Multi-step organic synthesis starting from simpler aromatic precursors to build the dibenzoquinoline framework, followed by stereoselective introduction of methyl and methoxy groups.
  • Key Steps:
    • Construction of the dibenzo[de,g]quinoline core via cyclization reactions.
    • Introduction of the 6-methyl and 10-methoxy substituents through selective methylation and methoxylation reactions.
    • Stereochemical control to obtain the (6aR) configuration.
  • Research Findings: Neumeyer and colleagues have reported total synthesis routes with pharmacological evaluation, emphasizing stereochemical purity and yield optimization.

Salt Formation

  • The hydrochloride salt is typically prepared by treating the free base of the compound with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), resulting in crystallization of the hydrochloride salt. This step improves solubility and stability for pharmaceutical applications.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Key Reagents/Conditions Yield (%) Notes
Heating codeine with oxalic acid Codeine Oxalic acid, heat (150-200°C) Moderate Classical method, moderate selectivity
Heating codeine with phosphoric acid Codeine Phosphoric acid, heat Moderate Alternative acid catalyst
Total synthesis from aromatic precursors Aromatic compounds Multi-step synthesis, cyclization, methylation Variable Allows stereochemical control
Hydrochloride salt formation Free base compound HCl in ethanol or ether High Improves solubility and stability

Detailed Research Findings

  • Stereochemistry: The (6aR) configuration is critical for biological activity and is controlled either by starting from chiral natural products (codeine) or by stereoselective synthesis steps.
  • Reaction Optimization: Studies have shown that reaction temperature and acid concentration significantly affect yield and purity. Lower temperatures favor selective formation of the desired compound, while higher temperatures may lead to side products.
  • Pharmaceutical Relevance: The hydrochloride salt form is preferred for drug formulation due to enhanced water solubility and bioavailability.
  • Analytical Characterization: The compound is characterized by NMR, IR, and mass spectrometry to confirm structure and purity. The hydrochloride salt exhibits distinct melting points and solubility profiles compared to the free base.

Q & A

Basic: What are the recommended methodologies for synthesizing this compound with high enantiomeric purity?

Answer:
Synthesis of the compound requires careful chiral resolution to maintain the (6aR) configuration. Key steps include:

  • Asymmetric catalysis : Use of chiral auxiliaries or catalysts (e.g., Rhodium-BINAP complexes) to ensure stereochemical control during ring closure of the tetrahydroquinoline backbone .
  • Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate enantiomerically pure fractions. Monitor purity via HPLC with a chiral stationary phase (CSP) column (e.g., Chiralpak AD-H) .
  • Validation : Confirm enantiomeric excess (≥95%) using circular dichroism (CD) spectroscopy and cross-validate with X-ray crystallography .

Basic: How can researchers accurately characterize the crystal structure and molecular conformation of this compound?

Answer:
X-ray crystallography is the gold standard for structural elucidation:

  • Data collection : Use a single crystal (size ≥0.2 mm³) with Mo-Kα radiation (λ = 0.71073 Å). Refinement software (e.g., SHELXL) can resolve hydrogen bonding and π-π stacking interactions .

  • Key parameters :

    ParameterObserved ValueReference Compound (e.g., Hydrastinine HCl)
    C–C bond lengths1.52–1.58 Å1.54–1.56 Å
    Dihedral angles65.4–71.4°68.2°
  • Complementary methods : Solid-state NMR (¹³C CP/MAS) to validate crystallographic data in dynamic environments .

Advanced: What strategies resolve contradictions between computational modeling and experimental data for molecular interactions?

Answer:
Discrepancies often arise from solvent effects or force field limitations. Mitigation strategies include:

  • Hybrid QM/MM simulations : Combine quantum mechanics (DFT) for the ligand-binding site and molecular mechanics for the solvent environment .
  • Experimental cross-validation :
    • Compare computed IR/NMR spectra with experimental data (e.g., IR νmax 3598 cm⁻¹ for hydroxyl groups ).
    • Use isothermal titration calorimetry (ITC) to validate binding affinities predicted by docking studies.
  • Error analysis : Quantify RMSD between computational and crystallographic conformations (target ≤0.3 Å) .

Advanced: How to design experiments to study environmental fate and transformation products in aquatic systems?

Answer:
Follow the INCHEMBIOL framework :

Laboratory studies :

  • Hydrolysis/photolysis : Expose the compound to UV light (λ = 254 nm) in pH-adjusted water (4.0–9.0). Monitor degradation via LC-MS/MS.
  • Biotic transformation : Use OECD 308/309 guidelines with river sediment microcosms. Quantify metabolites (e.g., demethylated derivatives).

Field sampling :

  • Collect water/sediment samples downstream of pharmaceutical waste sites. Use SPE-LC-HRMS for trace detection (LOD ≤1 ng/L).

Risk assessment : Apply quantitative structure-activity relationship (QSAR) models to predict ecotoxicity of transformation products .

Basic: What analytical techniques are critical for assessing purity and stability?

Answer:

  • HPLC-DAD : Use a C18 column (5 µm, 250 mm) with a gradient of acetonitrile/0.1% formic acid. Detect degradation products at 254 nm .

  • Stability testing : Accelerated studies at 40°C/75% RH for 6 months. Monitor via:

    ParameterAcceptable Threshold
    Purity≥95%
    Degradation products≤0.5%

Advanced: How can researchers investigate the compound’s interaction with biological targets using structural analogs?

Answer:

  • Analog synthesis : Modify the methoxy or methyl groups (e.g., replace –OCH₃ with –OCF₃) to probe steric/electronic effects .
  • Binding assays :
    • SPR spectroscopy : Immobilize target receptors (e.g., serotonin receptors) on a CM5 chip. Measure KD values (nM range).
    • Crystallography : Co-crystallize analogs with target proteins to identify critical hydrogen bonds (e.g., between C-11 hydroxyl and Asp114 residue) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.